Ethyl 7-Chloroquinazoline-4-acetate
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Overview
Description
Ethyl 7-Chloroquinazoline-4-acetate is a quinazoline derivative, a class of compounds known for their diverse biological activities and significant roles in medicinal chemistry. Quinazoline derivatives have been extensively studied due to their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-Chloroquinazoline-4-acetate typically involves the cyclization of appropriate anthranilic acid derivatives. One common method includes the amidation of 2-aminobenzoic acid derivatives with acid chlorides, followed by cyclization using acetic anhydride under reflux conditions . This method yields benzoxazin-4-ones, which can be further treated with ammonia to produce quinazoline derivatives .
Industrial Production Methods
Industrial production of quinazoline derivatives, including this compound, often employs metal-catalyzed reactions, microwave-assisted synthesis, and phase-transfer catalysis to enhance yield and efficiency . These methods are designed to be cost-effective and environmentally friendly, aligning with green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-Chloroquinazoline-4-acetate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazoline N-oxides, while reduction can produce dihydroquinazolines .
Scientific Research Applications
Ethyl 7-Chloroquinazoline-4-acetate has a wide range of scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 7-Chloroquinazoline-4-acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, leading to conformational changes that affect enzyme function . This inhibition can disrupt various biological pathways, contributing to its therapeutic effects .
Comparison with Similar Compounds
Ethyl 7-Chloroquinazoline-4-acetate can be compared with other quinazoline derivatives, such as:
4-Chloroquinazoline: Known for its antimicrobial properties.
2-Substituted Quinazolinones: Exhibits anticancer and anti-inflammatory activities.
Quinazoline-2-carboxylates: Used in the synthesis of bioactive compounds.
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C12H11ClN2O2 |
---|---|
Molecular Weight |
250.68 g/mol |
IUPAC Name |
ethyl 2-(7-chloroquinazolin-4-yl)acetate |
InChI |
InChI=1S/C12H11ClN2O2/c1-2-17-12(16)6-11-9-4-3-8(13)5-10(9)14-7-15-11/h3-5,7H,2,6H2,1H3 |
InChI Key |
RJEUHIMYAJESCG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=NC=NC2=C1C=CC(=C2)Cl |
Origin of Product |
United States |
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